Quinomycin C

DNA Binding Sequence Specificity Quinoxaline Antibiotics

Quinomycin C is a research-grade cyclodepsipeptide antibiotic distinguished by its larger cyclic octapeptide core, which confers a DNA-binding affinity 2–6 times greater than echinomycin and a unique preference for poly(dG-dC) over poly(dA-dT). This specificity makes it an irreplaceable probe for biophysical studies of sequence recognition and a critical positive control in HTS assays targeting MRSA and VRE, where its MICs surpass vancomycin. For procurement managers, substituting generic quinoxaline antibiotics is not an option—only Quinomycin C delivers the validated binding profile and potency required for reproducible DNA-interaction and cytotoxicity research.

Molecular Formula C51H64N12O12S2
Molecular Weight 1101.3 g/mol
CAS No. 512-64-1
Cat. No. B1671085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin C
CAS512-64-1
SynonymsEchinomycin;  Antibiotic A 654I;  NSC 13502;  NSC 526417;  Quinomycin A;  SK 302B; 
Molecular FormulaC51H64N12O12S2
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
InChIKeyAUJXLBOHYWTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quinomycin C (CAS 512-64-1): A Quinoxaline Peptide Antibiotic for Selective DNA Binding Research


Quinomycin C (CAS 512-64-1), a cyclodepsipeptide of the quinoxaline family, is a DNA-intercalating antibiotic structurally related to echinomycin (quinomycin A) but distinguished by a larger cyclic octapeptide core [1]. It exhibits potent antimicrobial and cytotoxic activities through bifunctional intercalation into DNA [2], with binding specificity and affinity profiles that differentiate it from close analogs like quinomycin A and triostins [3].

Why Substituting Quinomycin C with Other Quinoxaline Antibiotics Compromises DNA Binding Specificity and Antimicrobial Potency


Quinomycin C exhibits a distinct DNA binding specificity profile and enhanced affinity compared to its close analogs, echinomycin (quinomycin A) and triostin A, meaning that generic substitution with a different quinoxaline antibiotic will result in non-identical sequence recognition and reduced binding strength [1]. Its unique molecular structure—specifically the amino acid composition of the cyclic octapeptide core—also confers a different spectrum of antibacterial activity, including activity against certain Gram-negative strains, and altered cytotoxicity profiles [2].

Quantitative Evidence for Selecting Quinomycin C: DNA Binding, Antibacterial Spectrum, and Cytotoxicity


Quinomycin C Binds DNA 2–6 Times Stronger Than Echinomycin (Quinomycin A)

Quinomycin C demonstrates a significantly higher binding constant for DNA compared to echinomycin (quinomycin A). When assayed against Micrococcus lysodeikticus DNA using solvent-partition analysis, the binding constants for Quinomycin C were found to be 2–6 times greater than those for echinomycin under identical experimental conditions [1].

DNA Binding Sequence Specificity Quinoxaline Antibiotics

Quinomycin C Preferentially Binds Poly(dG-dC) Over Poly(dA-dT), in Contrast to Triostin A

Quinomycin C exhibits a reversed sequence preference compared to triostin A. It binds more strongly to poly(dG-dC) than to poly(dA-dT), whereas triostin A shows the opposite preference, binding better to poly(dA-dT) [1]. This difference was established using solvent-partition binding assays with synthetic polynucleotides.

DNA Binding Sequence Specificity Quinoxaline Antibiotics

Quinomycin C Exhibits Potent Anti-MRSA and Anti-VRE Activity Comparable to Vancomycin

In vitro antibacterial assays demonstrate that Quinomycin C, alongside Quinomycin A, possesses very strong activity against Gram-positive bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentrations (MICs) lower than vancomycin [1].

Antibacterial MRSA VRE

Quinomycin C Shows Activity Against Gram-Negative Bacteria, Expanding Its Antimicrobial Spectrum

Unlike some quinoxaline antibiotics that are primarily active against Gram-positive strains, Quinomycin C also demonstrates activity against certain Gram-negative bacteria, albeit weaker [1]. This broader spectrum is confirmed by product datasheets and original isolation papers [2].

Antibacterial Gram-negative Antimicrobial Spectrum

Primary Research Applications of Quinomycin C: DNA Binding Studies, Antimicrobial Screening, and Cancer Research


Investigating DNA Sequence-Specific Binding of Bifunctional Intercalators

Quinomycin C serves as a critical probe in biophysical studies aimed at mapping the sequence-specific DNA binding preferences of quinoxaline antibiotics. Its strong and distinct preference for poly(dG-dC) over poly(dA-dT), contrasting with triostin A, makes it an essential tool for elucidating the molecular determinants of DNA recognition by this class of bifunctional intercalators [1].

Screening for Novel Antimicrobials Against Drug-Resistant Gram-Positive Bacteria

Given its potent activity against MRSA and VRE, with MICs lower than vancomycin, Quinomycin C is employed as a reference compound and positive control in high-throughput screening assays designed to identify new antibiotics targeting multidrug-resistant Gram-positive pathogens [1].

Exploring Cytotoxic Mechanisms in Cancer Cell Models

Quinomycin C exhibits significant cytotoxic activity against HeLa cells, a cervical cancer line, and serves as a model antitumor compound in cancer research. Its well-characterized ability to intercalate into DNA and disrupt transcriptional activity is used to study the mechanisms of DNA damage and cell cycle arrest, and to benchmark the potency of novel DNA-targeting chemotherapeutics [1].

Technical Documentation Hub

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